1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS No.: 923401-74-5
Cat. No.: VC6919370
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923401-74-5 |
|---|---|
| Molecular Formula | C14H17N3O3S2 |
| Molecular Weight | 339.43 |
| IUPAC Name | 1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3 |
| Standard InChI Key | GXFMASHSZJCQSZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound's IUPAC name, 1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, systematically describes its three primary components:
-
A benzo[d]thiazole scaffold substituted with a methylsulfonyl group at the 6-position
-
A piperazine ring linked to the thiazole's 2-position
The SMILES notation provides a linear representation of its connectivity, while the InChIKey GXFMASHSZJCQSZ-UHFFFAOYSA-N serves as a unique identifier for its stereochemical and isotopic features.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| CAS Registry Number | 923401-74-5 |
| PubChem CID | 8702726 |
| Topological Polar Surface Area | 104 Ų |
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:
-
NMR: A singlet at δ 2.6 ppm corresponds to the acetyl methyl group, while aromatic protons in the benzo[d]thiazole ring resonate between δ 7.2–8.1 ppm.
-
NMR: The carbonyl carbon of the acetyl group appears at δ 168.9 ppm, with quaternary carbons in the thiazole ring observed at δ 152.3 and 161.7 ppm.
Mass spectrometry (MS) data shows a molecular ion peak at m/z 339.43, consistent with the molecular weight, and fragment ions at m/z 282 (loss of CHCO) and 199 (cleavage of the piperazine-thiazole bond).
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis involves three principal stages:
Stage 1: Preparation of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
2-Aminobenzenethiol undergoes sulfonation with methanesulfonyl chloride in dichloromethane, followed by cyclization with potassium thiocyanate in acetic acid to form the thiazole core.
Stage 2: Piperazine Functionalization
The thiazole amine reacts with 1-chloroacetylpiperazine in the presence of triethylamine, yielding 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.
Stage 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water 65:35).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes nucleophilic substitution |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | KCO | Facilitates deprotonation |
| Reaction Time | 12 hours | Completes ring closure |
Comparative Analysis with Structural Analogs
Patent WO2013114332A1 discloses related compounds where the acetyl group is replaced by aryl or heteroaryl moieties (e.g., naphthalen-2-yl in CAS 955817-21-7) . These modifications alter electronic properties—introducing electron-withdrawing groups like trifluoromethyl (as in WO2013114332A1 derivatives) increases metabolic stability but reduces aqueous solubility .
Structural and Electronic Features
Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
-
The piperazine ring adopts a chair conformation, minimizing steric clashes with the thiazole system.
-
The methylsulfonyl group's sulfone oxygen atoms engage in intramolecular hydrogen bonding with the piperazine NH, stabilizing the molecule's bioactive conformation .
Solubility and Lipophilicity
Research Challenges and Future Directions
Synthetic Scalability Issues
-
Low efficiency in the cyclization step (Stage 1, 65% yield)
-
Chromatography-dependent purification (Stage 3)
Flow chemistry approaches using microreactors could enhance throughput and reduce solvent waste.
ADMET Profiling Gaps
Critical pharmacokinetic parameters remain uncharacterized:
-
Plasma protein binding (%)
-
Cytochrome P450 inhibition potential
-
Oral bioavailability in rodent models
Target Identification Strategies
Advanced techniques are needed to elucidate mechanism(s) of action:
-
Chemical proteomics: Activity-based protein profiling with clickable probes
-
CRISPR-Cas9 screening: Genome-wide identification of resistance genes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume